N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is a chemical compound with a unique structure that combines a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with 2-phenylthiazole-4-carboxylic acid in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide
- N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide
Uniqueness
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its combination of a furan ring, a thiazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-14(12(2)21-11)9-18-16(20)15-10-22-17(19-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIVYMXOBMNTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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